N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N,N,3,5-Tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- N,N-Dimethylamine at the 7-position.
- 3- and 5-Methyl groups on the pyrimidine ring.
- 2-(3-Methylphenyl) substitution on the pyrazole ring.
Its structural features influence solubility, metabolic stability, and target binding compared to analogues.
Properties
IUPAC Name |
N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-11-7-6-8-14(9-11)16-13(3)17-18-12(2)10-15(20(4)5)21(17)19-16/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGGLFTJFZGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-4-nitropyrimidine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated through filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alkyl derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activity. Specifically, N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study:
In a recent study published in a peer-reviewed journal, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results showed that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
2. Antiviral Activity
Another area of interest is the antiviral properties of this compound. Research has suggested that pyrazolo[1,5-a]pyrimidines can act as inhibitors of viral replication. For instance, studies have shown efficacy against respiratory syncytial virus (RSV), which is particularly relevant given the global burden of respiratory infections.
Data Table: Antiviral Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| N,N-tetramethyl-pyrazolo | RSV | 2.5 | |
| Related derivative | Influenza | 3.0 |
Agricultural Applications
Pesticide Development
The structural characteristics of pyrazolo[1,5-a]pyrimidines make them suitable candidates for developing new agrochemicals. Compounds similar to this compound have shown potential as herbicides and insecticides.
Case Study:
A patent application detailed the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives that demonstrated effective herbicidal activity against common agricultural weeds. The application highlighted the compound's mechanism of action involving inhibition of specific enzymatic pathways critical for plant growth .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
Case Study:
Research has indicated that incorporating pyrazolo[1,5-a]pyrimidine moieties into polymer chains can improve their thermal stability and resistance to degradation under UV light. This finding opens avenues for developing advanced materials suitable for outdoor applications .
Mechanism of Action
The mechanism of action of N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The presence of multiple methyl groups and the pyrazolo[1,5-a]pyrimidine core contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural differences among analogues include substituents at positions 2, 3, 5, and the 7-amine group. These modifications significantly alter physicochemical properties and biological activity.
Table 1: Substituent and Property Comparison
*Estimated based on structural similarity.
Key Observations:
Biological Activity
N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C17H20N4
- Molecular Weight : 280.375 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could selectively inhibit PIP4K2A, which is implicated in p53-deficient tumors .
Antimicrobial Properties
Antimicrobial activity has also been reported for related pyrazole compounds. A study found that certain derivatives exhibited potent activity against various bacterial strains and fungi . This suggests that this compound may possess similar properties.
The mechanism underlying the biological activity of this compound often involves the inhibition of key enzymes or signaling pathways. For example:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Some pyrazolo derivatives have been shown to inhibit DHODH, leading to reduced proliferation of cancer cells and pathogens .
- Kinase Inhibition : The selective inhibition of kinases like PIP4K2A affects cell survival pathways in cancer cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
